molecular formula C9H16BrNO B030011 3-Bromomethyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy CAS No. 76893-32-8

3-Bromomethyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy

Cat. No. B030011
CAS RN: 76893-32-8
M. Wt: 234.13 g/mol
InChI Key: CGDZKGTWKIGMNM-UHFFFAOYSA-N
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Description

3-Bromomethyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy is a chemical compound . It is used for pharmaceutical testing .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Bromomethyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy, such as its melting point, boiling point, density, molecular formula, and molecular weight, can be found on various chemical databases .

Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics research as an intermediate for producing spin-labeled compounds . Spin labels are important in studying the structure and dynamics of proteins. By attaching to specific sites on a protein, they allow researchers to investigate protein folding, conformational changes, and interactions with other molecules.

Spin Trapping in Biochemistry

In biochemistry, it serves as a spin trap . Spin trapping is a technique used to detect and identify short-lived free radicals in biological systems. The compound can form a stable complex with free radicals, which can then be analyzed using electron paramagnetic resonance (EPR) spectroscopy.

Dynamic Nuclear Polarization

The compound is used in the simulation of Overhauser dynamic nuclear polarization (DNP) signals . DNP is a method that enhances the signal in nuclear magnetic resonance (NMR) spectroscopy, which is widely used in chemical and material sciences to determine the structure of molecules.

Synthesis of Nitroxide-Based Polyethers

It acts as a starting material in the synthesis of nitroxide-based polyethers . These polyethers have charge transport properties, making them useful in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and solar cells.

properties

IUPAC Name

3-(bromomethyl)-1-hydroxy-2,2,5,5-tetramethylpyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16BrNO/c1-8(2)5-7(6-10)9(3,4)11(8)12/h5,12H,6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGDZKGTWKIGMNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=C(C(N1O)(C)C)CBr)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50570566
Record name 3-(Bromomethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50570566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromomethyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy

CAS RN

76893-32-8
Record name 3-(Bromomethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50570566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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